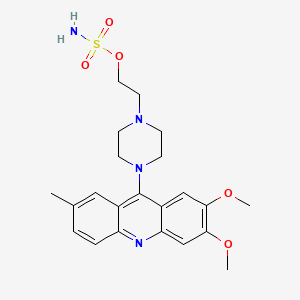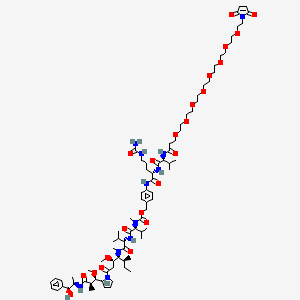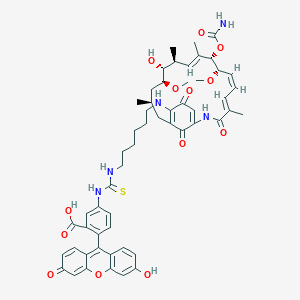
Geldanamycin-FITC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geldanamycin-FITC is a fluorescent derivative of geldanamycin, a benzoquinone ansamycin antibiotic. Geldanamycin binds to the N-terminal ADP/ATP binding domain of heat shock protein 90 (HSP90), leading to its degradation. This compound is used primarily as a fluorescent probe for studying HSP90 inhibitors and for detecting cell surface HSP90 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Geldanamycin-FITC involves the conjugation of geldanamycin with fluorescein isothiocyanate (FITC). The process typically includes the following steps:
- Dissolve geldanamycin in dimethyl sulfoxide (DMSO).
- Add fluorescein isothiocyanate to the solution.
- Stir the mixture until the reaction is complete, usually indicated by a change in color.
- Purify the product using chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory preparation. The process is scaled up, and purification is achieved through industrial chromatography systems .
Chemical Reactions Analysis
Types of Reactions: Geldanamycin-FITC primarily undergoes substitution reactions due to the presence of reactive functional groups. The compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinone derivatives .
Scientific Research Applications
Geldanamycin-FITC has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the binding interactions of HSP90 inhibitors.
Biology: Employed in fluorescence polarization assays to detect HSP90 on cell surfaces.
Medicine: Investigated for its potential in cancer research due to its ability to inhibit HSP90, which is involved in the stabilization of many oncogenic proteins.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting HSP90
Mechanism of Action
Geldanamycin-FITC exerts its effects by binding to the N-terminal ADP/ATP binding domain of HSP90. This binding leads to the destabilization and degradation of HSP90 client proteins, which include many oncogenic proteins such as v-Src, Bcr-Abl, p53, and ERBB2. The degradation of these proteins disrupts various signaling pathways involved in cell growth and survival, making this compound a potent inhibitor of cancer cell proliferation .
Comparison with Similar Compounds
- 17-Allylamino-17-demethoxygeldanamycin (Tanespimycin, 17-AAG)
- 17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin (Alvespimycin, 17-DMAG)
- Macbecin II
Comparison: Geldanamycin-FITC is unique due to its fluorescent properties, which allow it to be used as a probe in various assays. In contrast, compounds like 17-AAG and 17-DMAG are primarily used for their therapeutic potential in cancer treatment. This compound’s ability to bind specifically to cell surface HSP90 without affecting cytosolic HSP90 further distinguishes it from other geldanamycin derivatives .
Properties
Molecular Formula |
C55H63N5O13S |
|---|---|
Molecular Weight |
1034.2 g/mol |
IUPAC Name |
5-[6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1 |
InChI Key |
NLCWMGUTUFWVHY-CPMGOHQRSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)/C)OC)OC(=O)N)\C)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



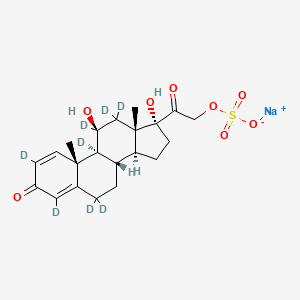
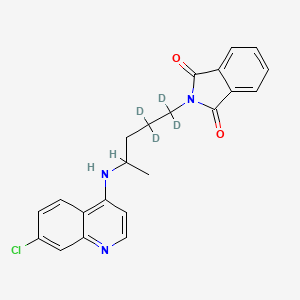

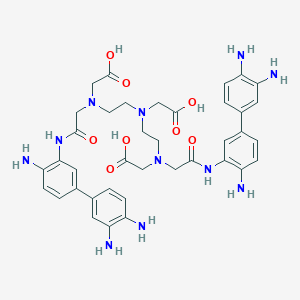



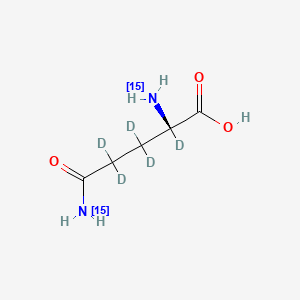
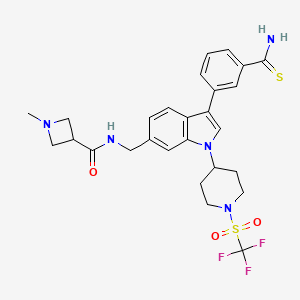
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

